N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine
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Overview
Description
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with cyclopentanone followed by a series of reactions to introduce the fluorophenyl group. The reaction conditions often include the use of strong bases such as potassium hydroxide and organic solvents like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anticancer agent.
Gefitinib: Similar in structure and used for the treatment of non-small cell lung cancer.
Lapatinib: Used in combination with other drugs for the treatment of breast cancer.
Uniqueness
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Properties
CAS No. |
799818-87-4 |
---|---|
Molecular Formula |
C19H18FN3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H18FN3/c20-16-11-5-3-9-14(16)18-22-17-12-6-4-10-15(17)19(23-18)21-13-7-1-2-8-13/h3-6,9-13H,1-2,7-8H2,(H,21,22,23) |
InChI Key |
AFMHHHMLWNYSDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F |
solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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